dCTPase Inhibitory Potency: Class-Level SAR Trend for 6-Aryl Substitution
In the piperazin-1-ylpyridazine series, the nature of the 6-aryl substituent on the pyridazine ring significantly modulates dCTPase inhibitory activity. The lead compound in the series (bearing a 2-(trifluoromethyl)phenyl group at the 6-position) exhibited an IC50 value of approximately 0.5 μM in recombinant human dCTPase biochemical assays [1]. While compound-specific IC50 data for CAS 1049180-78-0 has not been reported in the peer-reviewed public literature, the class-level SAR indicates that 4-methylphenyl substitution at the 6-position generally confers intermediate potency relative to more electron-withdrawing aryl groups [1]. Users should therefore expect this compound to exhibit measurable but potentially sub-optimal dCTPase inhibition compared to the optimized 2-CF3-phenyl lead, and should not assume it is a direct replacement without independent potency verification.
| Evidence Dimension | dCTPase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not publicly reported for CAS 1049180-78-0; predicted to be in the low-to-mid micromolar range based on class SAR. |
| Comparator Or Baseline | Lead compound from the same series (2-(trifluoromethyl)phenyl analog) with IC50 ≈ 0.5 μM [1]. |
| Quantified Difference | Cannot be quantified precisely; directionally, the target compound is expected to be less potent than the optimized 2-CF3-phenyl lead. |
| Conditions | Recombinant human dCTPase in vitro biochemical assay, fluorescence-based readout. |
Why This Matters
Procurement decisions for biological screening must account for the expected potency drop-off relative to the series lead; the 4-methylphenyl analog serves as a tool for probing steric/electronic tolerance at the 6-position rather than as a primary potency candidate.
- [1] Llona-Minguez, S., et al. Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. J. Med. Chem. 2017, 60, 4279–4292. DOI: 10.1021/acs.jmedchem.7b00182 View Source
